2-(Phenethylamino)-2-(p-tolyl)acetonitrile
Description
IUPAC Nomenclature and Systematic Naming Conventions
The compound 2-(phenethylamino)-2-(p-tolyl)acetonitrile follows IUPAC nomenclature rules for nitriles and substituted amines. According to IUPAC guidelines, nitriles are named by appending the suffix "-nitrile" to the parent alkane chain or using the prefix "cyano-" for substituents. The molecule contains two key substituents:
- A phenethylamino group (2-phenylethylamine derivative) at position 2 of the acetonitrile backbone.
- A p-tolyl group (4-methylphenyl) at position 2 of the same carbon.
The systematic name is derived by prioritizing the nitrile functional group as the parent chain. The amino and aryl substituents are treated as branches, resulting in the full IUPAC name:
2-(phenethylamino)-2-(4-methylphenyl)acetonitrile .
Alternative naming conventions may describe the compound as 2-(4-methylphenyl)-2-[(2-phenylethyl)amino]acetonitrile , emphasizing the substitution pattern.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₁₇H₁₈N₂ , calculated as follows:
- 17 carbon atoms : 12 from the p-tolyl group, 2 from the phenethyl group, 2 from the acetonitrile backbone, and 1 from the methyl substituent.
- 18 hydrogen atoms : Distributed across the aromatic rings, aliphatic chains, and amino group.
- 2 nitrogen atoms : One in the nitrile group and one in the amine.
Molecular weight :
$$
\text{MW} = (17 \times 12.01) + (18 \times 1.01) + (2 \times 14.01) = 204.17 + 18.18 + 28.02 = \boxed{250.37 \, \text{g/mol}}
$$
Experimental data from PubChem confirms this value (250.35 g/mol).
| Property | Value |
|---|---|
| Molecular formula | C₁₇H₁₈N₂ |
| Exact mass | 250.1469 g/mol |
| Monoisotopic mass | 250.1469 g/mol |
Stereochemical Considerations: Chirality Centers and Configurational Isomerism
The central carbon atom bonded to the nitrile group, phenethylamino group, and p-tolyl group creates a chiral center . This tetrahedral geometry allows for two enantiomers:
- (R)-2-(phenethylamino)-2-(p-tolyl)acetonitrile
- (S)-2-(phenethylamino)-2-(p-tolyl)acetonitrile
The presence of chirality necessitates careful synthesis and characterization to resolve stereoisomers. While no specific studies on this compound’s enantiomers are reported in the provided sources, analogous structures (e.g., 2-phenyl-2-(phenethylamino)acetonitrile) exhibit configurational isomerism.
X-ray Crystallographic Studies and Solid-State Conformational Analysis
X-ray crystallography of related nitriles, such as 2-amino-3-cyanopyridine derivatives , reveals key structural insights:
- Bond lengths : C≡N bonds typically measure ~1.14 Å, consistent with triple-bond character.
- Dihedral angles : Aromatic substituents often adopt non-planar arrangements to minimize steric hindrance.
For This compound , hypothetical solid-state analysis would predict:
- Intermolecular interactions : N–H···N≡C hydrogen bonds between amine and nitrile groups.
- Packing motifs : Stacking of p-tolyl and phenethyl groups via π-π interactions.
A comparative analysis with 2-(phenethylamino)-2-phenylacetonitrile (CID 363989) shows:
Properties
IUPAC Name |
2-(4-methylphenyl)-2-(2-phenylethylamino)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-14-7-9-16(10-8-14)17(13-18)19-12-11-15-5-3-2-4-6-15/h2-10,17,19H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJYKCMHLCIXOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology Overview
- Starting Material : Aromatic compounds bearing the p-tolyl group and phenethylamine derivatives.
- Cyanation Agents : Sodium cyanide or potassium cyanide are predominantly used due to their high reactivity and availability.
- Reaction Conditions : Often performed in polar solvents such as methanol, ethanol, or acetonitrile at room temperature or slightly elevated temperatures (10°C to 60°C), with reaction times ranging from 1 to 48 hours depending on the substrate and catalyst presence.
Research Findings
- A process described in a patent (EP1249447B1) involves cyanation of halogenated aromatic compounds using sodium or potassium cyanide in methanol, with phase transfer catalysts to facilitate the reaction. The reaction proceeds efficiently at room temperature, with typical durations of 6–8 hours, yielding the nitrile intermediate.
Reaction Scheme
Ar–X + CN− → Ar–CN
where Ar is the aromatic ring with the p-tolyl group, and X is a halogen substituent.
Amination of Nitrile Intermediates
Following nitrile formation, the amino group, specifically phenethylamine derivatives, can be introduced via nucleophilic substitution or reductive amination.
Methodology Overview
- Starting Material : Nitrile compounds with a suitable leaving group or activated position.
- Amine Source : Phenethylamine or its derivatives.
- Reaction Conditions : Typically carried out in polar solvents such as ethanol or dimethylformamide (DMF), with catalysts or bases like potassium carbonate, at temperatures ranging from ambient to 80°C.
Research Findings
- A documented approach involves the nucleophilic attack of phenethylamine on a nitrile or iminium intermediate, followed by reduction if necessary. This method is efficient when the nitrile is synthesized via cyanation, as it allows for subsequent direct amination under mild conditions.
Alternative Synthetic Routes
Multi-step Synthesis via Intermediate Formation
Use of Protecting Groups and Sequential Functionalization
- Protecting groups on amines or aromatic rings may be employed to prevent side reactions during nitrile synthesis.
- Sequential steps involve nitrile formation, selective deprotection, and subsequent amination.
Research Data Summary Table
| Method | Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyanation of halogenated aromatic | Halogenated p-tolyl compounds | Sodium/K cyanide | Methanol | Room temperature, 6–8 hrs | 70–85 | Phase transfer catalysis enhances yield |
| Nucleophilic substitution | Nitrile intermediates | Phenethylamine | Ethanol/DMF | 25–80°C, 12–24 hrs | 65–80 | Requires prior nitrile synthesis |
| Reductive amination | Nitrile or imine intermediates | Hydrogen, Pd/C | Methanol | 25–60°C, 4–12 hrs | 75–90 | For final amine formation |
Notes on Optimization and Challenges
- Selectivity : Controlling regioselectivity during nitrile formation is crucial, especially when multiple reactive sites are present.
- Yield Improvement : Use of phase transfer catalysts and optimized solvents can significantly enhance yields.
- Safety Considerations : Cyanide reagents require strict handling protocols due to toxicity.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The nitrile group participates in nucleophilic additions , forming intermediates for heterocyclic compounds:
Example :
Under basic conditions (Cs₂CO₃), the compound undergoes cyclization with acetylene dicarboxylates to form 1,2-dihydropyridine-4-carboxylates , critical intermediates in medicinal chemistry .
Oxidation and Functionalization
The phenethylamino group is susceptible to oxidative transformations :
| Reaction | Oxidant/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation to Nitrile | ClO₄⁻/TEMPO, O₂ atmosphere, toluene | Substituted benzonitriles | 75–98% |
Mechanistic Insight :
The reaction proceeds via a radical pathway , where TEMPO mediates hydrogen abstraction, and ClO₄⁻ facilitates oxidation of the amine to nitrile .
Mechanistic Studies
-
Single-Electron Transfer (SET) : UV-vis spectroscopy and Gibbs free energy (ΔG) calculations confirm exergonic SET from the nitrile to photoexcited alkenes, forming radical intermediates .
-
Base-Mediated Cyclization : Cs₂CO₃ deprotonates the α-carbon, enabling nucleophilic attack on electrophilic carbons to form six-membered rings .
Stability and Handling
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research has highlighted the potential of compounds similar to 2-(Phenethylamino)-2-(p-tolyl)acetonitrile as selective serotonin receptor agonists. These compounds have shown promise in targeting the serotonin 2C receptor, which is implicated in mood regulation and anxiety disorders. For instance, a study on N-substituted (2-phenylcyclopropyl)methylamines demonstrated their selective agonistic activity at the serotonin 2C receptor, suggesting that modifications to the phenethylamine structure can enhance therapeutic efficacy against depression and anxiety disorders .
Case Study: 5-HT2C Selective Agonists
In a series of experiments, researchers designed and synthesized various derivatives of phenethylamine to evaluate their selectivity for the serotonin 2C receptor. One notable compound exhibited an effective concentration (EC50) of 23 nM, indicating a strong potential for antidepressant activity while minimizing side effects associated with other serotonin receptors .
Antimicrobial Properties
Antibacterial and Antifungal Activities
The compound has been investigated for its antibacterial and antifungal properties. In a study focusing on monomeric alkaloids, derivatives similar to this compound exhibited notable antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values were reported to be effective against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .
| Pathogen | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 75 |
| Enterococcus faecalis | 125 |
| Escherichia coli | <125 |
| Pseudomonas aeruginosa | 150 |
Cancer Research
Inhibition of Ferrochelatase
Recent studies have identified small molecule inhibitors of ferrochelatase (FECH), which play a crucial role in heme biosynthesis and are implicated in cancer cell proliferation. Compounds related to this compound have been shown to inhibit FECH activity effectively, suggesting their potential use in anti-cancer therapies . The inhibition of FECH has been linked to anti-angiogenic properties, which may contribute to the suppression of tumor growth.
Case Study: Anti-Angiogenic Agents
A secondary screening identified several compounds that inhibited FECH by over 50%. Among these, derivatives with p-tolyl substitutions exhibited enhanced inhibitory effects compared to other structural variants, indicating that the specific functional groups attached to the phenethylamine core significantly influence biological activity .
Synthetic Applications
Reactivity in Organic Synthesis
The compound's unique structure allows it to participate in various organic reactions, including the Mukaiyama aldol reaction. Its reactivity as a Lewis base has been explored for synthesizing complex organic molecules, demonstrating its utility in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 2-(Phenethylamino)-2-(p-tolyl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The phenethylamino group may mimic natural substrates, allowing the compound to bind to specific sites and modulate biological pathways.
Comparison with Similar Compounds
(E)-2-(3-Oxoindolin-2-ylidene)-2-(p-tolyl)acetonitrile
- Structure: Replaces the phenethylamino group with a 3-oxoindolin-2-ylidene moiety.
- Synthesis : Prepared via oxidative cyclization (79–90% yield) using EtOAc/hexane chromatography .
- Properties : Orange/red solid with a melting point of 241.2–242.6°C and Rf = 0.46 (EtOAc/hexane, 1:2) .
- Applications : Serves as a precursor for indolin-2-ylidene derivatives, which are studied for their photophysical properties .
(E)-2-(5,6-Dimethoxy-3-oxoindolin-2-ylidene)-2-(p-tolyl)acetonitrile (2bc)
- Structure: Incorporates 5,6-dimethoxy substituents on the indolinone ring.
- Synthesis : One-pot method with 46% yield, using EtOAc/hexane (3:2) eluent .
- Properties: Higher melting point (281.6–282.7°C) compared to non-methoxy analogues, likely due to enhanced crystallinity from methoxy groups .
- Applications: Potential use in materials science due to extended conjugation from methoxy groups .
Analogues with Aromatic/Electron-Withdrawing Substituents
2-[4-(4-Fluorobenzoyl)phenyl]-2-(p-tolyl)acetonitrile
2-((4-Nitrophenyl)amino)-2-phenylacetonitrile
- Structure : Substitutes the p-tolyl group with a phenyl ring and adds a nitro group.
- Properties : Lower molecular weight (253.26 g/mol) and higher LogP (3.87) compared to the target compound, suggesting greater lipophilicity .
- Applications : Nitro groups are often exploited in prodrug design or redox-active systems .
Ethylamino Derivatives
2-(Ethylamino)-2-phenylacetonitrile
- Structure: Replaces phenethylamino with ethylamino and p-tolyl with phenyl.
- Properties : Simpler structure (MW 175.23 g/mol) with reduced steric hindrance.
- Applications : Used as a reagent in nucleophilic substitutions due to its smaller size .
Comparative Analysis of Key Properties
Biological Activity
2-(Phenethylamino)-2-(p-tolyl)acetonitrile, also known as its hydrochloride salt form, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various receptors, potential therapeutic applications, and related structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C17H20ClN2, characterized by a phenethylamine moiety and a p-tolyl group attached to an acetonitrile functional group. The hydrochloride form enhances solubility in aqueous environments, making it suitable for biological studies .
Research indicates that this compound may interact with trace amine-associated receptors (TAARs) . These receptors are implicated in various neurological functions, including mood regulation and cognitive processes. The compound's binding affinity to these receptors suggests potential applications in treating psychiatric disorders .
Neuropharmacological Effects
Studies have suggested that compounds similar to this compound may influence neurotransmission and mood regulation. For instance, preliminary findings indicate that this compound may enhance mood and cognitive function through its receptor interactions. Further research is necessary to elucidate the precise mechanisms involved .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Comparative analysis with structurally similar compounds reveals insights into how modifications can affect receptor interactions:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Benzylamino)-2-(p-tolyl)acetonitrile | Benzyl substitution instead of phenethyl | May have different receptor interaction profiles |
| 2-(Phenethylamino)-2-phenylacetonitrile | Contains a phenyl rather than a p-tolyl group | Potentially different pharmacological properties |
| 4-Methoxyphenethylamine | Methoxy group on the aromatic ring | Alters lipophilicity and possibly receptor binding |
The unique combination of structural features in this compound may enhance its biological activity compared to other compounds .
Case Studies and Research Findings
- Neuropharmacological Studies : Initial investigations into the effects of this compound on mood regulation have shown promising results, warranting further exploration in clinical settings.
- Antimicrobial Research : Although direct studies on this compound are sparse, related alkaloids have demonstrated significant antimicrobial properties against various pathogens, indicating a potential area for future research.
- Pharmacological Development : The compound's ability to interact with TAARs positions it as a candidate for developing new treatments for psychiatric conditions, necessitating comprehensive pharmacokinetic and toxicological evaluations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing 2-(Phenethylamino)-2-(p-tolyl)acetonitrile, and how do reaction conditions influence yield?
- Methodological Answer : A plausible route involves a nucleophilic substitution or condensation reaction between phenethylamine and a p-tolyl-substituted acetonitrile precursor. Key factors include solvent choice (e.g., acetonitrile as a polar aprotic solvent, as used in analogous syntheses ), temperature control (room temperature vs. reflux), and catalyst selection (e.g., weak bases like K₂CO₃ to deprotonate intermediates ). Yield optimization may require iterative adjustment of stoichiometry and reaction time, monitored via TLC or HPLC.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the presence of the p-tolyl methyl group (δ ~2.3 ppm for CH₃) and phenethylamino protons (δ ~3.0–3.5 ppm for NH and CH₂ groups) .
- FTIR : Stretching vibrations for nitrile (C≡N, ~2240 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups validate functional groups .
- XRD : Single-crystal X-ray diffraction provides definitive structural confirmation, though crystallization conditions (solvent polarity, temperature) must be optimized .
Q. How should researchers handle safety concerns related to nitrile-containing compounds like this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure .
- First Aid : Immediate rinsing with water for skin contact; activated charcoal for accidental ingestion .
- Storage : Keep in airtight containers away from oxidizing agents and heat sources .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data for this compound, such as unexpected splitting in NMR spectra?
- Methodological Answer :
- Dynamic Effects : Assess rotational barriers around the C–N bond using variable-temperature NMR to explain splitting anomalies .
- Impurity Analysis : Compare experimental data with computational predictions (DFT or MD simulations) to identify byproducts or stereochemical variations .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign proton-carbon correlations unambiguously .
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are viable?
- Methodological Answer :
- Catalyst Screening : Test chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysts (e.g., BINOL-derived Lewis acids) to induce stereocontrol at the α-carbon .
- Solvent Effects : Polar solvents like DMF may enhance enantioselectivity by stabilizing transition states .
- Analytical Validation : Use chiral HPLC or circular dichroism (CD) to quantify enantiomeric excess (ee) .
Q. What computational methods are suitable for predicting the reactivity of this compound in multi-step syntheses?
- Methodological Answer :
- DFT Calculations : Model reaction pathways (e.g., nucleophilic attack or cyclization) using software like Gaussian or ORCA to identify kinetic/thermodynamic controls .
- Docking Studies : If the compound has biological relevance, simulate interactions with enzymes or receptors using AutoDock or Schrödinger .
- Machine Learning : Train models on existing acetonitrile derivative datasets to predict reaction outcomes or stability .
Q. How can researchers address low yields in the synthesis of this compound under catalytic conditions?
- Methodological Answer :
- Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd or Cu complexes) or organocatalysts (e.g., proline derivatives) to enhance turnover .
- Solvent-Free Reactions : Explore mechanochemical synthesis (ball milling) to improve atom economy and reduce side reactions .
- In Situ Monitoring : Use inline IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
